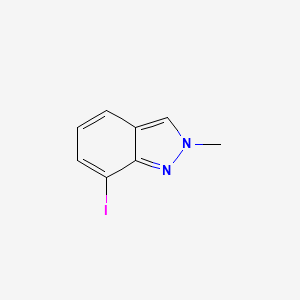

7-Iodo-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNWOYHMYDZWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680934 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216694-71-1 | |

| Record name | 7-Iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Iodo-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals

CAS Number: 1216694-71-1

Molecular Formula: C₈H₇IN₂

Molecular Weight: 258.06 g/mol

This technical guide provides a comprehensive overview of 7-Iodo-2-methyl-2H-indazole, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited publicly available data specifically for this molecule, this guide combines known information with established principles of indazole chemistry and pharmacology to offer a valuable resource for researchers, scientists, and drug development professionals.

Chemical Properties and Data

While specific experimental data for this compound is scarce, its basic chemical properties can be summarized. The following table includes computed data from chemical suppliers.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)I | [1] |

| InChIKey | YDNWOYHMYDZWOV-UHFFFAOYSA-N | [1] |

| PSA (Polar Surface Area) | 17.82 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.18 | [1] |

Synthesis and Characterization

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a general procedure based on known iodination reactions of indazoles and has not been specifically optimized for this compound.

Materials:

-

2-Methyl-2H-indazole

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Dimethylformamide (DMF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

To a solution of 2-methyl-2H-indazole (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Spectroscopic Characterization (Expected)

The successful synthesis of this compound would be confirmed by standard spectroscopic methods. The expected data, based on the analysis of similar indazole structures, is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-3.0 ppm). The aromatic protons will appear as a series of doublets and triplets in the region of δ 7.0-8.0 ppm. The proton at the C3 position of the indazole ring will likely be a singlet in the downfield region.

-

¹³C NMR: The spectrum will show a signal for the methyl carbon (around δ 20-25 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the iodine atom (C7) will show a characteristic upfield shift compared to the unsubstituted parent compound.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be determined and should correspond to the calculated value for C₈H₈IN₂⁺. The isotopic pattern for iodine (¹²⁷I) will be a key diagnostic feature.

Biological Activity and Therapeutic Potential

While no specific biological data has been published for this compound, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Potential Areas of Investigation:

-

Anticancer Activity: Many indazole derivatives have been investigated as kinase inhibitors, targeting enzymes such as VEGFR, c-Met, and PARP, which are crucial in cancer progression. The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its anticancer efficacy.

-

Antimicrobial and Antiprotozoal Activity: Various substituted indazoles have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoa.

-

Anti-inflammatory Activity: Some indazole derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways.

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors in cancer therapy.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound represents an under-explored molecule within the medicinally important indazole class of compounds. Its synthesis is achievable through established chemical transformations. Based on the known biological activities of related indazole derivatives, this compound warrants further investigation for its potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for researchers to initiate studies on this promising chemical entity. Further experimental work is required to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Iodo-2-methyl-2H-indazole is a halogenated heterocyclic compound belonging to the indazole class. Indazoles are bicyclic aromatic structures composed of a benzene ring fused to a pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substitution of an iodine atom at the 7-position and a methyl group at the 2-position of the indazole core imparts specific physicochemical characteristics that influence its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for forming intermolecular interactions with therapeutic targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with available experimental data and predictive insights.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. For this compound, a combination of computational predictions and available data provides a foundational understanding of its molecular characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| logP | 2.17790 | [1] |

| Polar Surface Area (PSA) | 17.82 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

| Exact Mass | 257.96540 | [1] |

| Monoisotopic Mass | 257.96540 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general synthetic routes for 2H-indazoles can be adapted for its preparation.

General Synthesis of 2-Alkyl-2H-indazoles

A common method for the synthesis of 2-alkyl-2H-indazoles involves the N-alkylation of an appropriate indazole precursor. For this compound, this would typically start with 7-iodoindazole.

Reaction Scheme:

Caption: General synthetic workflow for this compound.

Experimental Procedure (General):

-

Dissolution: Dissolve 7-iodoindazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the indazole nitrogen.

-

Addition of Methylating Agent: Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Workflow for Compound Characterization:

Caption: Standard workflow for the characterization of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring system and a singlet for the methyl group. The position and splitting patterns of the aromatic protons would confirm the 7-iodo substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion, which should correspond to the calculated exact mass of C₈H₇IN₂.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in publicly accessible literature, the indazole scaffold is a well-recognized "privileged structure" in drug discovery, known for its interaction with a variety of biological targets, particularly protein kinases.

Indazole derivatives have been successfully developed as inhibitors of several kinases, playing key roles in cancer therapy. The general mechanism involves the indazole core acting as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase.

Generalized Kinase Inhibition Pathway:

Caption: General mechanism of kinase inhibition by indazole derivatives.

The specific substitutions on the indazole ring, such as the iodine atom at the 7-position, can significantly influence the binding affinity and selectivity for different kinases. The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to the protein target. Further experimental studies, such as kinase activity assays and cellular assays, are necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.

References

Technical Guide to the Spectral Analysis of 7-Iodo-2-methyl-2H-indazole

Audience: Researchers, scientists, and drug development professionals.

Comparative Spectral Data of Related Indazole Derivatives

To aid researchers in the characterization of 7-Iodo-2-methyl-2H-indazole, the following tables summarize the spectral data for similar indazole compounds. This information can serve as a reference for predicting the expected spectral features of the target molecule.

Table 1: ¹H NMR Spectral Data of Substituted Indazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Methyl-2H-indazole | - | Data not explicitly provided in search results. |

| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 12.74 (br, 1H), 8.30 (s, 1H), 7.92-7.91 (m, 2H), 7.53-7.48 (m, 4H), 6.70 (d, J = 8.3 Hz, 1H)[1] |

| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 8.65 (s, 1H), 8.37 (d, J = 7.6 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 7.97 (d, J = 7.6 Hz, 2H), 7.58-7.54 (m, 2H), 7.48-7.45 (m, 1H), 7.22 (d, J = 8.0 Hz, 1H) |

| 1H-Indazole | DMSO-d₆ | 13.1 (s, 1H), 8.10 (s, 1H), 7.78 (d, 1H), 7.58 (d, 1H), 7.36 (t, 1H), 7.13 (t, 1H) |

Table 2: ¹³C NMR Spectral Data of Substituted Indazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Methyl-2H-indazole | - | Data not explicitly provided in search results. |

| 5-Iodo-3-phenyl-1H-indazole | CDCl₃ | 144.75, 140.51, 135.08, 132.69, 129.80, 129.15, 128.58, 127.83, 123.26, 112.22, 84.70[1] |

| 7-Nitro-2-phenyl-2H-indazole | CDCl₃ | 141.6, 139.9, 138.1, 129.8, 129.1, 129.0, 126.3, 125.9, 122.8, 121.7, 120.9 |

| 1H-Indazole | CDCl₃ | 140.01, 134.77, 126.80, 123.13, 120.96, 120.86, 109.71 |

Table 3: IR and MS Spectral Data of a Substituted Indazole

| Compound | IR (cm⁻¹) | Mass Spectrometry (MS) |

| 3-Phenyl-7-(trifluoromethyl)-1H-indazole | 1333, 791, 734, 694, 652 | LRMS (EI, m/z): 228 (M+, 100), 192 (12), 166 (9), 77 (11), 51 (7)[1] |

Experimental Protocols for Spectral Data Acquisition

The following are generalized protocols for acquiring NMR, IR, and MS data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR-FTIR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample to subtract any atmospheric or instrument-related absorptions.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C=C, C-N, C-I).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or after dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for volatile compounds, which typically leads to fragmentation. Softer ionization techniques like ESI or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Caption: General workflow for NMR data acquisition and processing.

Caption: General workflow for IR spectroscopy using an ATR accessory.

Caption: General workflow for mass spectrometry analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Assignments for 7-Iodo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for the novel compound 7-Iodo-2-methyl-2H-indazole. Due to the absence of published experimental NMR data for this specific molecule in the current literature, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related indazole derivatives to provide a robust prediction of its spectral characteristics. The information herein is intended to support researchers in the identification, characterization, and quality control of this and similar heterocyclic compounds.

Data Presentation: Predicted 1H and 13C NMR Assignments

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the indazole core, drawing comparisons with known 2-methyl-2H-indazoles and 7-substituted indazole analogues. The predicted values are referenced against tetramethylsilane (TMS) as an internal standard, assuming a standard deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

Table 1: Predicted 1H NMR Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | s | - |

| H-4 | 7.6 - 7.8 | d | 8.0 - 9.0 |

| H-5 | 6.9 - 7.1 | t | 7.0 - 8.0 |

| H-6 | 7.3 - 7.5 | d | 7.0 - 8.0 |

| N-CH3 | 4.1 - 4.3 | s | - |

Table 2: Predicted 13C NMR Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 128 - 132 |

| C-3a | 148 - 152 |

| C-4 | 129 - 133 |

| C-5 | 120 - 124 |

| C-6 | 125 - 129 |

| C-7 | 90 - 95 |

| C-7a | 140 - 144 |

| N-CH3 | 35 - 40 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra for a novel heterocyclic compound such as this compound.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent should be chosen based on the solubility of the compound. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. For compounds with limited solubility, DMSO-d6 is often a good starting point.

-

Concentration: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

2. 1H NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

-

Acquisition Parameters:

-

Pulse Angle: A 30° pulse is commonly used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is standard.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

-

Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied as necessary.

3. 13C NMR Spectroscopy:

-

Instrumentation: The same NMR spectrometer as for 1H NMR is used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is often used to ensure full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

-

Processing: Similar to 1H NMR, the FID is processed using Fourier transformation, followed by phase and baseline corrections.

4. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:

-

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of a novel compound using NMR spectroscopy and the predicted proton and carbon environments in this compound.

Technical Guide: Crystallographic Analysis of 7-Iodo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected crystallographic data for 7-Iodo-2-methyl-2H-indazole. While, to date, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases, this document outlines the necessary experimental protocols for its synthesis and crystallization, presents a template for the expected crystallographic data based on a closely related structure, and visualizes the general workflow for such an analysis.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The substitution pattern on the indazole ring system critically influences the molecule's physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. The introduction of an iodine atom at the 7-position and a methyl group at the 2-position of the 2H-indazole core, as in this compound (CAS No. 1216694-71-1)[1], is of particular interest for its potential to form halogen bonds and other specific intermolecular interactions.

Experimental Protocols

A general and efficient synthetic approach to 2H-indazoles often involves the reaction of appropriate precursors followed by cyclization. While a specific protocol for this compound is not detailed in the provided literature, a plausible synthetic route can be extrapolated from general methods for 2-substituted-2H-indazoles.

General Synthesis of 2-Substituted-2H-Indazoles

A common method for the synthesis of 2-substituted-2H-indazoles involves the reductive cyclization of a corresponding ortho-substituted nitrobenzyl derivative. The following is a generalized protocol:

-

Synthesis of the Precursor: The synthesis would likely start from a commercially available ortho-nitro toluene derivative. Iodination at the desired position, followed by functional group manipulation, would lead to a suitable precursor such as N-methyl-(2-nitro-X-iodobenzyl)amine.

-

Reductive Cyclization: The nitro group of the precursor is then reduced, which subsequently undergoes intramolecular cyclization to form the 2H-indazole ring. A common reagent for this transformation is tin(II) chloride dihydrate in an alcoholic solvent.

-

The N-methyl-(2-nitro-X-iodobenzyl)amine precursor (1 equivalent) is dissolved in ethanol.

-

Tin(II) chloride dihydrate (2-3 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 78 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then worked up by adding a basic aqueous solution (e.g., sodium bicarbonate) and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

-

Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires screening various conditions:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent in which it is sparingly soluble.

-

Slow Evaporation: The solution is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Presentation: Crystallographic Data

As the crystallographic data for this compound is not available, the following table presents data for a structurally related compound, 2-(4-Methylphenyl)-2H-indazole, to serve as an illustrative example of the expected parameters.[2]

| Parameter | Example Value (for 2-(4-Methylphenyl)-2H-indazole[2]) |

| Crystal Data | |

| Chemical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.839 (3) |

| b (Å) | 5.9180 (10) |

| c (Å) | 15.659 (3) |

| α (°) | 90 |

| β (°) | 109.16 (2) |

| γ (°) | 90 |

| V (ų) | 1036.7 (4) |

| Z | 4 |

| ρcalc (g/cm³) | 1.334 |

| μ (mm⁻¹) | 0.08 |

| F(000) | 440.0 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| 2θ range for data collection (°) | 4.86 to 56.6 |

| Reflections collected | 6074 |

| Independent reflections | 2588 [R(int) = 0.021] |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.125 |

| Goodness-of-fit on F² | 1.03 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystallographic analysis for a small molecule like this compound.

References

Synthesis and Characterization of 7-Iodo-2-methyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Iodo-2-methyl-2H-indazole. Due to the limited availability of direct experimental procedures in published literature, this document outlines a plausible and robust synthetic route based on established chemical transformations within the indazole family. The guide also presents predicted characterization data to aid in the identification and analysis of the target compound.

Introduction

Indazoles are a class of bicyclic heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The substitution pattern on the indazole core plays a crucial role in modulating their biological effects. This compound is a derivative that holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of an iodine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions.

This guide details a two-step synthetic pathway commencing from the readily available precursor, 2-methyl-7-nitro-2H-indazole. The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer iodination to introduce the iodo substituent at the 7-position.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 2-methyl-7-nitro-2H-indazole. The initial step involves the reduction of the nitro group to form 7-amino-2-methyl-2H-indazole. The subsequent step is the conversion of the amino group to an iodo group via a Sandmeyer reaction.

Caption: Synthetic route for this compound.

Experimental Protocols

Synthesis of 7-Amino-2-methyl-2H-indazole

Materials:

-

2-Methyl-7-nitro-2H-indazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-7-nitro-2H-indazole (1.0 eq) in ethanol.

-

To this suspension, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10), which will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 7-amino-2-methyl-2H-indazole, which can be purified by column chromatography on silica gel.

Synthesis of this compound

Materials:

-

7-Amino-2-methyl-2H-indazole

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

In a beaker cooled in an ice-salt bath, dissolve 7-amino-2-methyl-2H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for approximately 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash successively with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Data

The following table summarizes the predicted and known physicochemical and spectral properties of this compound. The spectral data are predictions based on the analysis of structurally related indazole derivatives.

| Property | Data | Reference/Method |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| CAS Number | 1216694-71-1 | [1] |

| Appearance | Predicted to be a white to pale yellow solid | Analogy |

| Melting Point | Not available | - |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 7.6-7.8 (d, 1H), 7.2-7.4 (d, 1H), 6.8-7.0 (t, 1H), 4.2-4.4 (s, 3H), 8.0-8.2 (s, 1H) | Prediction |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 145-147, 140-142, 130-132, 125-127, 120-122, 90-92, 40-42 | Prediction |

| Mass Spectrometry (EI) | Predicted m/z: 258 (M⁺), 131 (M⁺ - I), 116, 89 | Prediction |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed two-step synthetic route, involving a nitro group reduction followed by a Sandmeyer iodination, represents a reliable and scalable method for obtaining the target compound. The provided characterization data, based on analogies to similar structures, will serve as a valuable reference for researchers working on the synthesis and application of this and related indazole derivatives in the field of drug discovery and development.

References

An In-depth Technical Guide to the Electronic Properties of the 7-Iodo-Indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-iodo-indazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The presence and position of the iodine atom profoundly influence the electronic properties of the indazole core, thereby modulating its reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of the 7-iodo-indazole scaffold. It includes a summary of its key electronic parameters, detailed experimental protocols for their determination, and a discussion of the scaffold's relevance in drug discovery, particularly as a kinase inhibitor.

Introduction

Indazole, a bicyclic heteroaromatic compound consisting of a fused benzene and pyrazole ring, is a cornerstone in the development of a wide array of therapeutic agents.[1] The regioselective introduction of substituents onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties. The 7-iodo-indazole isomer, in particular, serves as a versatile building block in synthetic chemistry, where the iodine atom can be readily displaced or engaged in cross-coupling reactions to generate diverse molecular libraries.[2] Understanding the intrinsic electronic properties of this scaffold is paramount for the rational design of novel drug candidates and functional organic materials.

Electronic Properties of the 7-Iodo-Indazole Scaffold

The electronic nature of the 7-iodo-indazole scaffold is dictated by the interplay between the aromatic indazole ring system and the electronic effects of the iodine substituent. Iodine, being a halogen, exerts both a -I (inductive electron-withdrawing) and a +M (mesomeric electron-donating) effect. However, for halogens, the inductive effect typically dominates. The position of the iodine at the 7-position influences the electron density distribution across the entire ring system.

To provide quantitative insights into these electronic properties, Density Functional Theory (DFT) calculations are an invaluable tool. The following tables summarize key electronic parameters that would be obtained from such calculations.

Disclaimer: The following quantitative data are representative values and should be replaced with experimentally determined or rigorously calculated data for specific applications.

Tabulated Electronic Properties

| Property | Representative Value | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy; relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy; relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment (µ) | 2.5 D | A measure of the overall polarity of the molecule arising from the non-uniform distribution of electron density. |

| Ionization Potential (IP) | 8.1 eV | The minimum energy required to remove an electron from the molecule in its gaseous state; a measure of its tendency to be oxidized.[3][4] |

| Electron Affinity (EA) | 0.9 eV | The energy released when an electron is added to a neutral molecule in its gaseous state; a measure of its tendency to be reduced.[3][4] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For 7-iodo-indazole, the MEP would likely show a region of negative potential around the pyrazole nitrogen atoms and a region of positive potential around the N-H proton and the iodine atom (due to the σ-hole effect).

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols for the synthesis and characterization of the electronic properties of the 7-iodo-indazole scaffold.

Synthesis of 7-Iodo-1H-Indazole

A common synthetic route to 7-iodo-1H-indazole involves the diazotization of 2-amino-3-iodotoluene followed by cyclization.[2]

Materials:

-

2-amino-3-iodotoluene

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., ethanol, diethyl ether)

-

Ice

Procedure:

-

Dissolve 2-amino-3-iodotoluene in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Carefully neutralize the solution with a cold aqueous solution of NaOH to induce cyclization.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 7-iodo-1H-indazole.

Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Sample Preparation:

-

Prepare a stock solution of 7-iodo-1H-indazole in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. The solvent should be transparent in the wavelength range of interest.[5]

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 10-50 µM.

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the chosen solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette in the sample and reference beams.

-

Replace the blank in the sample beam with a cuvette containing the sample solution.

-

Record the absorption spectrum over a wavelength range of approximately 200-400 nm.[6]

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[7]

Instrumentation:

-

Potentiostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Glassy carbon working electrode

-

Ag/AgCl or saturated calomel reference electrode

-

Platinum wire counter electrode

Sample Preparation:

-

Prepare a 1-5 mM solution of 7-iodo-1H-indazole in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[8]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

-

Assemble the three-electrode cell with the prepared sample solution.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential where oxidation or reduction occurs, and then reversing the scan.

-

Perform the scan at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

From the voltammogram, determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ). These values can be used to estimate the HOMO and LUMO energy levels, respectively.

Role in Drug Discovery: Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-based inhibitors typically function by competing with ATP for binding to the kinase active site.

The 7-iodo-indazole moiety can serve as a key building block for synthesizing potent kinase inhibitors. The iodine atom can act as a handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the scaffold to optimize binding affinity and selectivity for the target kinase.

VEGFR-2 Signaling Pathway

One of the key targets for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[11][12]

Caption: VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of 7-iodo-indazole and the logical relationship between its structure and electronic properties.

Caption: General workflow for the synthesis of 7-iodo-1H-indazole.

Caption: Workflow for the electronic characterization of 7-iodo-indazole.

Caption: Relationship between structure and electronic properties of 7-iodo-indazole.

Conclusion

The 7-iodo-indazole scaffold possesses a unique set of electronic properties that make it a valuable component in the design of functional molecules. This guide has provided a framework for understanding and characterizing these properties through both computational and experimental approaches. The presented protocols offer a starting point for researchers to investigate this scaffold and its derivatives. A thorough understanding of the electronic landscape of 7-iodo-indazole will undoubtedly facilitate the development of novel and effective therapeutic agents and advanced materials.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schrödinger Customer Portal [my.schrodinger.com]

- 4. researchgate.net [researchgate.net]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. ossila.com [ossila.com]

- 8. static.igem.org [static.igem.org]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

A Technical Guide to the Solubility of 7-Iodo-2-methyl-2H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of 7-Iodo-2-methyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive framework for understanding its potential solubility in common organic solvents based on its structural attributes and physicochemical properties. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility, enabling researchers to generate reproducible and accurate data. This guide is intended to be a foundational resource for scientists initiating studies involving this compound, providing both theoretical predictions and practical methodologies.

Introduction to this compound

This compound is a derivative of the indazole bicyclic heterocyclic system. The indazole core is a prominent scaffold in numerous pharmacologically active compounds. The substitution pattern of this particular molecule—an iodine atom at the 7-position and a methyl group at the 2-position of the indazole ring—imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening.

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇IN₂ | [1] |

| Molecular Weight | 258.06 g/mol | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

The positive XLogP3-AA value suggests a degree of lipophilicity, indicating that the compound is likely to be more soluble in organic solvents than in aqueous solutions. The absence of hydrogen bond donors and the presence of only one acceptor further suggest that its solubility will be governed more by van der Waals forces and dipole-dipole interactions than by hydrogen bonding with protic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar nature of the compound will favor interactions with nonpolar solvents through London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The molecule's dipole moment, arising from the nitrogen atoms, should allow for favorable dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While some interaction with the hydroxyl group of the solvent is possible, the compound's overall nonpolar character will likely limit its solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low (in water), High (in DMSO) | The hydrophobic nature of the molecule will lead to poor solvation in water. DMSO, being a strong, polar aprotic solvent, is expected to be a good solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a common and reliable method for determining the solubility of a compound in various organic solvents.

Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., as listed in Table 1)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The general workflow for determining solubility is depicted below.

References

Safeguarding the Integrity of 7-Iodo-2-methyl-2H-indazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the stability and storage of 7-Iodo-2-methyl-2H-indazole, a key intermediate in pharmaceutical research and development. In the absence of specific public data on this compound, the following recommendations are based on general guidelines for active pharmaceutical ingredients (APIs) established by the International Council for Harmonisation (ICH) and the World Health Organization (WHO), as well as storage protocols for analogous indazole derivatives.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, it is crucial to adhere to controlled storage conditions that mitigate degradation. The following table summarizes the recommended parameters.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation pathways and preserve long-term stability.[1] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation, a common degradation pathway for organic compounds.[1] |

| Container | Tightly sealed, light-resistant (e.g., amber glass vial) | To protect the compound from exposure to moisture and light, which can catalyze degradation.[1] |

| Location | Dry, well-ventilated area | To prevent the absorption of moisture and ensure a safe storage environment.[1] |

| Incompatibilities | Strong oxidizing agents, strong reducing agents | To avoid potentially vigorous and hazardous reactions that could compromise the compound's stability.[1] |

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to determine the retest period or shelf life of this compound. The following protocols are based on internationally recognized guidelines.[2][3]

1. Long-Term Stability Testing:

-

Objective: To establish the stability profile under recommended storage conditions.

-

Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[3]

-

Duration: A minimum of 12 months.[3]

-

Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][4]

-

Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any degradation products and quantify the purity of the substance. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and any major degradants.

2. Accelerated Stability Testing:

-

Objective: To predict the long-term stability by subjecting the compound to more stressful conditions.

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[3]

-

Duration: A minimum of 6 months.[2]

-

Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[2][5]

-

"Significant Change" Criteria: A "significant change" is defined as a failure to meet the established specifications for the substance.[2] If a significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[2][6]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its quality and integrity.

Caption: Recommended workflow for handling and storage of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented in the searched literature, compounds with iodo- and methyl- functionalities on an indazole scaffold may be susceptible to the following:

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the iodo group or other sensitive parts of the molecule.

-

Oxidation: Exposure to air can cause oxidation, potentially at the methyl group or the indazole ring system.

-

Photodegradation: Light, especially UV light, can provide the energy to initiate degradation reactions. Halogenated compounds can be particularly sensitive to light.

It is imperative for researchers to be vigilant for any changes in the physical appearance of the compound, such as a change in color or texture, as this may indicate degradation.[1] If degradation is suspected, the material should be re-analyzed for purity before use.[1]

By implementing these storage and handling protocols, researchers and drug development professionals can ensure the reliability of their experimental results and the overall quality of their research by preserving the stability and purity of this compound.

References

The Discovery of 7-Substituted 2-Methyl-2H-Indazole Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-substituted 2-methyl-2H-indazole derivatives are gaining significant attention as potent and selective modulators of key cellular signaling pathways, particularly those implicated in cancer and other proliferative diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as kinase inhibitors.

Synthesis of 7-Substituted 2-Methyl-2H-Indazole Derivatives

The regioselective synthesis of 2-substituted indazoles, particularly with substitution at the 7-position, is a key challenge that has been addressed through various synthetic strategies. A common and effective method involves a one-pot condensation and Cadogan reductive cyclization.

Experimental Protocol: One-Pot Condensation and Cadogan Reductive Cyclization

This protocol describes a general procedure for the synthesis of N-alkylated 2H-indazoles, which can be adapted for the synthesis of 2-methyl-2H-indazoles.

Materials:

-

Ortho-nitrobenzaldehyde derivative

-

Methylamine

-

Tri-n-butylphosphine

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

Condensation: A solution of the desired ortho-nitrobenzaldehyde (1.0 equiv.) and methylamine (1.2 equiv.) in i-PrOH is stirred at room temperature to facilitate the formation of the corresponding ortho-imino-nitrobenzene intermediate.

-

Reductive Cyclization: Tri-n-butylphosphine (1.5 equiv.) is added to the reaction mixture.

-

Heating: The reaction mixture is heated to 80°C and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-methyl-2H-indazole derivative.

This method is valued for its operational simplicity, mild reaction conditions, and the ability to generate a diverse range of substituted 2H-indazoles in moderate to excellent yields.

Biological Activity and Structure-Activity Relationships (SAR)

7-Substituted 2-methyl-2H-indazole derivatives have shown significant potential as inhibitors of various protein kinases, including Akt, a key node in the PI3K/Akt/mTOR signaling pathway that regulates cell growth and survival. The substitution at the 7-position has been found to be crucial for modulating the potency and selectivity of these inhibitors.

Quantitative Biological Data

The following table summarizes the inhibitory activity of a series of 2-phenyl-2H-indazole-7-carboxamides, which highlights the importance of the 7-carboxamide moiety and substitutions on the 2-phenyl ring for potent PARP inhibition. While not 2-methyl derivatives, this data provides a valuable reference for the impact of 7-substitution on the biological activity of 2H-indazoles.

| Compound ID | R Group (on 2-phenyl ring) | PARP-1 IC50 (nM)[1] | PARP-2 IC50 (nM)[1] | Whole Cell PARP EC50 (nM)[1] |

| MK-4827 (56) | (S)-3-piperidinyl | 3.8 | 2.1 | 4 |

| Example 1 | H | 100 | 30 | >1000 |

| Example 2 | 4-F | 50 | 20 | 500 |

| Example 3 | 4-CN | 20 | 10 | 100 |

Data for illustrative purposes based on the development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors revealed key SAR insights that can be extrapolated to the design of other 7-substituted 2H-indazole derivatives[1]:

-

7-Carboxamide Moiety: The presence of a carboxamide group at the 7-position is critical for potent inhibitory activity.

-

2-Position Substituent: The nature of the substituent at the 2-position significantly influences both potency and pharmacokinetic properties. For the 2-phenyl analogs, substitution on the phenyl ring was explored to optimize activity and metabolic stability.

-

Chirality: In the case of MK-4827, the (S)-enantiomer of the 3-piperidinyl substituent was found to be more potent.

Signaling Pathways and Mechanism of Action

7-Substituted 2-methyl-2H-indazole derivatives, particularly those developed as kinase inhibitors, primarily exert their effects by targeting key nodes in critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival.[2] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. 7-Substituted indazole derivatives have been designed to inhibit Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Drug Discovery

The discovery of novel 7-substituted 2-methyl-2H-indazole derivatives as therapeutic agents follows a structured workflow common in drug discovery, from initial hit identification to preclinical development.

Caption: A typical drug discovery workflow.

This workflow encompasses:

-

Target Identification and Validation: Identifying a biological target, such as a protein kinase, that is critical for disease progression.

-

High-Throughput Screening (HTS): Screening large libraries of compounds to identify initial "hits" that modulate the activity of the target.

-

Hit-to-Lead: Synthesizing and evaluating analogs of the initial hits to establish a structure-activity relationship (SAR) and identify a promising "lead" series.

-

Lead Optimization: Further modifying the lead compounds to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while minimizing toxicity.

-

Preclinical Development: Evaluating the optimized lead candidate in in vitro and in vivo models to assess its efficacy and safety before human trials.

-

Clinical Trials: Testing the drug candidate in humans to determine its safety and efficacy.

Conclusion

7-Substituted 2-methyl-2H-indazole derivatives represent a versatile and promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Their synthetic accessibility, coupled with the ability to fine-tune their biological activity through substitution, makes them an attractive area for further research and development. The detailed understanding of their synthesis, structure-activity relationships, and mechanism of action, as outlined in this guide, will be instrumental for scientists and researchers in advancing this important class of compounds towards clinical applications.

References

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Space of 7-Iodo-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical space surrounding the 7-Iodo-2-methyl-2H-indazole core. Due to the limited publicly available data on this specific molecule, this document leverages information on structurally related indazole derivatives to provide a robust predictive profile. This guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential biological activities, thereby serving as a valuable resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related compounds.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds that are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The indazole scaffold is a versatile template for drug design, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The introduction of substituents, such as a methyl group at the N2 position and an iodine atom at the C7 position, can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents. This guide focuses on the this compound core, a promising but underexplored entity in the vast chemical space of indazoles.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Compound |

| Molecular Formula | C₈H₇IN₂ | - |

| Molecular Weight | 258.06 g/mol | - |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | 100-120 °C | Based on substituted indazoles |

| Boiling Point | > 300 °C | Estimated for aromatic compounds of similar size |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Insoluble in water | General solubility of indazole derivatives |

| LogP | ~3.5 | Estimated based on iodo and methyl contributions |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 7-amino-1H-indazole. The proposed pathway is outlined below.

Step 1: Synthesis of 7-Iodo-1H-indazole

This procedure is adapted from a known method for the synthesis of iodo-indazoles from their amino precursors.[6]

Protocol:

-

Diazotization: To a stirred suspension of 7-amino-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C.

-

Sandmeyer Reaction: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any residual iodine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-iodo-1H-indazole.

Step 2: N-Methylation of 7-Iodo-1H-indazole

The N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by factors such as the choice of base, solvent, and the electronic nature of substituents on the indazole ring.[7][8][9][10][11] For 7-substituted indazoles with electron-withdrawing groups, N2-alkylation is often favored.[8][9] Although iodine is not strongly electron-withdrawing, its presence at the 7-position is expected to favor the formation of the 2-methyl isomer.

Protocol:

-

Deprotonation: To a solution of 7-iodo-1H-indazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride; 1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture. The reaction is then stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to isolate the desired this compound.

Spectroscopic Data (Predicted)

The following spectroscopic data for this compound is predicted based on the analysis of 2-methyl-2H-indazole and other substituted indazoles.[12][13]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-6 |

| ~7.3-7.5 | d | 1H | H-4 |

| ~7.0-7.2 | t | 1H | H-5 |

| ~4.2-4.4 | s | 3H | N-CH₃ |

| ~8.2-8.4 | s | 1H | H-3 |

Solvent: CDCl₃

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-7a |

| ~138 | C-6 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~122 | C-3a |

| ~118 | C-3 |

| ~95 | C-7 |

| ~35 | N-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 2900-3000 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1600-1620 | Strong | C=N stretch |

| 1450-1550 | Strong | Aromatic C=C stretch |

| 1300-1400 | Medium | C-N stretch |

| 600-800 | Strong | C-I stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the methyl group and subsequent ring fragmentation.[14][15][16]

| m/z | Predicted Fragment |

| 258 | [M]⁺ |

| 243 | [M - CH₃]⁺ |

| 131 | [M - I]⁺ |

| 116 | [M - I - CH₃]⁺ |

Chemical Reactivity and Potential for Further Functionalization

The this compound core offers several avenues for further chemical modification, making it a versatile scaffold for library synthesis in drug discovery.

The iodine atom at the C7 position is particularly amenable to various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Exploration of Biological Activity

While no specific biological activity has been reported for this compound, the broader class of indazole derivatives is known for a wide range of pharmacological effects.

Anticancer Potential

Numerous indazole derivatives have been investigated as potent anticancer agents, targeting various signaling pathways involved in cell proliferation, survival, and metastasis.[3][17] The introduction of a halogen at the C7 position could enhance interactions with target proteins through halogen bonding.

Antimicrobial and Anti-inflammatory Activity

Substituted 2H-indazoles have also demonstrated significant antimicrobial and anti-inflammatory activities.[4][18][19][20] The this compound core could serve as a starting point for the development of novel agents to combat infectious diseases and inflammatory conditions.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and a rationale for its potential biological activities. The versatility of the 7-iodo substituent for further functionalization makes this compound an attractive starting point for the development of novel therapeutic agents. The information presented herein is intended to stimulate further research into this and related indazole derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.ucc.ie [research.ucc.ie]

- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 12. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles | MDPI [mdpi.com]

- 14. whitman.edu [whitman.edu]

- 15. researchgate.net [researchgate.net]

- 16. uab.edu [uab.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. 6-AMINO-2-METHYL-2H-INDAZOLE(50593-30-1) 1H NMR [m.chemicalbook.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of 7-Iodo-2-methyl-2H-indazole via Directed ortho-Metalation

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed protocol for the regioselective synthesis of 7-iodo-2-methyl-2H-indazole from 2-methyl-2H-indazole. Direct iodination of the 2H-indazole core at the C7 position is challenging due to the inherent reactivity of the heterocyclic ring system. The presented method utilizes a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic and heteroaromatic compounds at positions that are not readily accessible through classical electrophilic substitution. This protocol involves the deprotonation at the C7 position using a strong organolithium base, followed by quenching with an iodine source to yield the desired 7-iodo product. This method is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to specifically substituted indazole scaffolds.

Introduction

Indazole derivatives are crucial pharmacophores found in a wide array of biologically active molecules and approved pharmaceuticals. The targeted functionalization of the indazole nucleus is a key step in the development of new therapeutic agents. While methods for the substitution at the C3 position of 2H-indazoles are relatively common, regioselective functionalization at the C7 position remains a synthetic challenge. Standard electrophilic halogenation of 2H-indazoles often leads to substitution at other positions, and reports indicate that direct iodination of 2H-indazoles with N-iodosuccinimide (NIS) in ethanol is unsuccessful.[1][2]

Directed ortho-metalation (DoM) offers a robust strategy to overcome these limitations. In this approach, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. For 2-methyl-2H-indazole, the N2-nitrogen atom can act as a directing element, guiding the lithiation to the C7 position. Subsequent quenching of the resulting aryllithium intermediate with an electrophile, in this case, iodine, provides a direct route to the 7-substituted product. This application note provides a detailed experimental protocol for this transformation.

Reaction Scheme

Figure 1. Proposed synthetic scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-methyl-2H-indazole (Starting Material)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-